5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

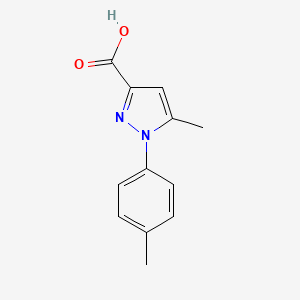

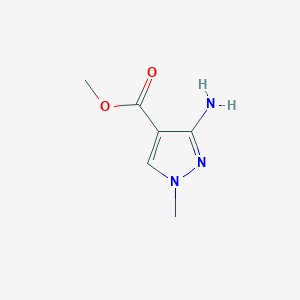

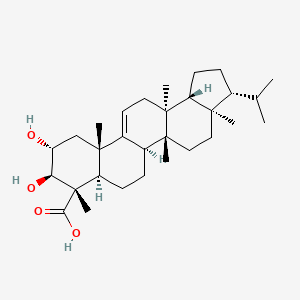

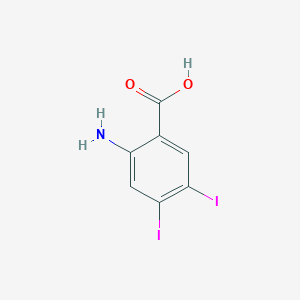

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid is a heterocyclic compound . It has an empirical formula of C12H12N2O2 and a molecular weight of 216.24 . It is a solid compound .

Molecular Structure Analysis

The molecular structure of 5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid consists of a pyrazole ring attached to a methyl group and a p-tolyl group . The SMILES string representation of the molecule isCc1ccc (cc1)-c2cc (C (O)=O)n (C)n2 . Chemical Reactions Analysis

While specific chemical reactions involving 5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid are not available, pyrazoles in general are known to participate in various chemical reactions. For instance, they can undergo N-arylation with aryl halides in the presence of copper powder .Physical And Chemical Properties Analysis

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen

Structural and Spectral Investigations

Research on derivatives of pyrazole carboxylic acids, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on their structural and spectral properties. These studies involve combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, to understand their molecular structures and electronic transitions. Such insights are crucial for designing materials with specific properties and functions (Viveka et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their potential as corrosion inhibitors. For example, certain pyranpyrazole derivatives demonstrated significant efficiency in protecting mild steel against corrosion, a property of interest for industrial applications like the pickling process. These findings highlight the potential of pyrazole carboxylic acid derivatives in developing new corrosion inhibitors for industrial applications (Dohare et al., 2017).

Coordination Polymers and Metal Complexes

The use of pyrazole derivatives in forming coordination polymers and metal complexes has been explored, demonstrating the versatility of these compounds in constructing materials with potential applications in catalysis, molecular recognition, and luminescence. Such studies provide a foundation for the development of new materials with desirable properties for various technological applications (Cheng et al., 2017).

Antiproliferative Activity

Some derivatives of 5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid, specifically those involving amide modifications, have been synthesized and tested for their antiproliferative activities against various human cancer cell lines. These compounds showed promising cytotoxic activities, indicating potential applications in cancer research and therapy (Pirol et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, advising to rinse cautiously with water for several minutes in case of contact with eyes .

Wirkmechanismus

Target of Action

Pyrazole derivatives, which this compound is a part of, are known to interact with multiple receptors and have been found in many important synthetic drug molecules .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and more . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by pyrazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Pyrazole derivatives have been reported to exhibit antineoplastic actions, suggesting that this compound may have potential cytotoxic effects against certain cell lines .

Eigenschaften

IUPAC Name |

5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-9(2)7-11(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHBUGPSFOPHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-amino-7-(4-oxocyclohexyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B1647508.png)

![4-Methoxy-7-(pyrazin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1647518.png)